molecular formula C8H9ClN2O2 B1394648 2-Chloro-N-(2-hydroxyethyl)nicotinamide CAS No. 1178440-36-2

2-Chloro-N-(2-hydroxyethyl)nicotinamide

Cat. No. B1394648
M. Wt: 200.62 g/mol
InChI Key: GZBNXYQZRKROLS-UHFFFAOYSA-N
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Description

“2-Chloro-N-(2-hydroxyethyl)nicotinamide” is a derivative of nicotinamide, which is an amide derivative of nicotinic acid . Nicotinamide has been investigated for a variety of biological applications over the past 50 years . It is also known as vitamin B3 and a component of nicotinamide adenine dinucleotide (NAD) .


Synthesis Analysis

The synthesis of “2-Chloro-N-(2-hydroxyethyl)nicotinamide” and its derivatives involves spectral techniques (IR, 1 H-NMR, 13 C-NMR, and MS) . These compounds are also investigated computationally .


Molecular Structure Analysis

The molecular structure of “2-Chloro-N-(2-hydroxyethyl)nicotinamide” can be analyzed using contour plots of frontier molecular orbital and molecular electrostatic potential (MEP) map .

Scientific Research Applications

1. Herbicidal Activity

2-Chloro-N-(2-hydroxyethyl)nicotinamide derivatives have shown potential in herbicidal activity. A study demonstrated that certain derivatives, such as 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide, exhibited excellent herbicidal activity against specific plant species like duckweed. These findings suggest a potential for developing new herbicides against monocotyledonous weeds (Yu et al., 2021).

2. Supramolecular Structures

Research on isomeric 2-chloro-N-(nitrophenyl)nicotinamides has contributed to understanding the supramolecular structures formed by these compounds. These structures, linked by hydrogen bonds, are significant for their potential applications in materials science and pharmaceuticals (de Souza et al., 2005).

3. Solubility Enhancement in Pharmaceuticals

Nicotinamide derivatives, including 2-chloro variants, have been used to enhance the solubility of poorly water-soluble drugs. This solubility enhancement is crucial for developing effective pharmaceutical formulations, particularly in cancer chemotherapy (Truelove et al., 1984).

4. Copper(II) Extraction

Derivatives of nicotinamide, such as 2-chloro variants, have been used in the extraction of copper(II) from aqueous solutions. The extraction efficiency is influenced by the alkyl chain length in the derivatives, which forms complexes with copper(II) and chloride ions (Borowiak-Resterna & Lenarcik, 2004).

5. Synthesis of Antiviral Agents

2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)-nicotinamide has been utilized in the synthesis of nevirapine, an antiviral agent. This application highlights the role of 2-chloro-nicotinamide derivatives in synthesizing medically significant compounds (Yong-an, 2012).

6. Transdermal Delivery Enhancement

Nicotinamide derivatives have been studied for their role in enhancing transdermal drug delivery. Their ability to penetrate the skin barrier efficiently makes them valuable in topical pharmaceutical formulations (Kitaoka et al., 2021).

7. Development of Environmentally Friendly Agrochemicals

Utilizing nicotinamide, including its 2-chloro derivatives, in the synthesis of organic salts has been explored for creating environmentally friendly agrochemicals. These salts show herbicidal activity and offer a sustainable approach to plant protection (Stachowiak et al., 2022).

properties

IUPAC Name

2-chloro-N-(2-hydroxyethyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c9-7-6(2-1-3-10-7)8(13)11-4-5-12/h1-3,12H,4-5H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZBNXYQZRKROLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(2-hydroxyethyl)nicotinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Jatczak - 2014 - biblio.ugent.be
The author and the promoter give the authorization to consult and to copy parts of this work for personal use only. Every other use is subject to the copyright laws. Permission to …
Number of citations: 3 biblio.ugent.be

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